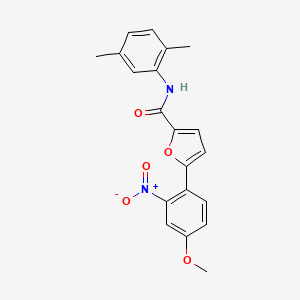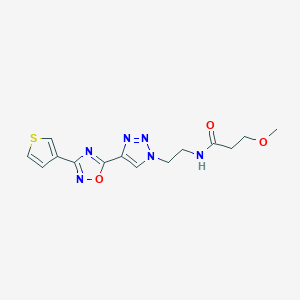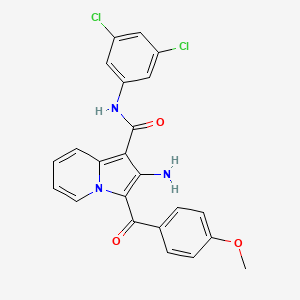
N-(2,5-dimethylphenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethylphenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide, also known as DMF, is a synthetic compound that has been extensively studied for its potential use in scientific research. DMF belongs to the class of compounds known as furan carboxamides and has been found to have a wide range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
One significant application of furan-carboxamide derivatives, including those similar to N-(2,5-dimethylphenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide, is their potent antiviral activity. A study highlighted these compounds' effectiveness against lethal H5N1 influenza A virus, identifying them as novel inhibitors. The study's structure-activity relationship (SAR) analysis demonstrated that specific substitutions on the heterocyclic moiety significantly influence anti-influenza activity, suggesting the potential for these compounds in antiviral research and therapy (Yu Yongshi et al., 2017).
Antiprotozoal Properties
Furan-carboxamide derivatives have also shown promise as antiprotozoal agents. A particular study synthesized a series of these compounds, demonstrating strong DNA affinities and notable in vitro and in vivo activities against Trypanosoma b. rhodesiense and Plasmodium falciparum. These findings suggest the potential for developing new treatments for diseases like sleeping sickness and malaria (M. Ismail et al., 2004).
Antimicrobial Applications
Another application of furan-carboxamide derivatives is in the development of antimicrobial agents. Research into substituted 2,5-bis(4-guanylphenyl)furans, for example, has evaluated their effectiveness against various Trypanosoma species. Some compounds in this category were found to cure mice at submilligram dosage levels, showcasing their potential as powerful antimicrobial agents (B. Das & D. Boykin, 1977).
Enzymatic Polymerization
Further extending its utility, furan-carboxamide derivatives have been explored in the field of sustainable materials. Research into the enzymatic polymerization of furan-2,5-dicarboxylic acid-based polyamides, which are seen as sustainable alternatives to polyphthalamides, has shown promising results. These materials could be applied in high-performance applications, indicating the broad potential of furan-carboxamide derivatives beyond pharmaceutical uses (Yi Jiang et al., 2015).
Electrochromic Properties
Lastly, the integration of furan-carboxamide derivatives in electrochromic materials highlights their versatility. Novel aromatic polyamides incorporating triphenylamine moieties, related to furan-carboxamide chemistry, exhibit multi-stage oxidative coloring, useful for electrochromic devices. These materials combine excellent thermal stability with strong electrochromic performance, opening up applications in smart windows and displays (Cha-Wen Chang & Guey‐Sheng Liou, 2008).
Eigenschaften
IUPAC Name |
N-(2,5-dimethylphenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c1-12-4-5-13(2)16(10-12)21-20(23)19-9-8-18(27-19)15-7-6-14(26-3)11-17(15)22(24)25/h4-11H,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFDXANHKIJDAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC=C(O2)C3=C(C=C(C=C3)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-fluorophenyl)-9-methyl-1,7-bis(2-methylallyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2964026.png)
![7-Hexyl-8-[(2Z)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazinyl]-3-methylpurine-2,6-dione](/img/no-structure.png)

![2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}ethanethioamide](/img/structure/B2964031.png)
![2-[(phenylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2964032.png)



![1-Benzyl-4-[(4-methylphenyl)sulfanyl]phthalazine](/img/structure/B2964038.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dichlorobenzamide](/img/structure/B2964039.png)

![3-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-1H-quinazoline-2,4-dione](/img/structure/B2964042.png)
![2-(4-ethylpiperazin-1-yl)-N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]acetamide](/img/structure/B2964046.png)
![(3E)-3-{[(4-ethylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2964047.png)